molecular formula C12H7F3N4 B4250245 3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B4250245
M. Wt: 264.21 g/mol
InChI Key: JAJPJDPKDYQLNC-UHFFFAOYSA-N
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Description

3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a pyridine ring fused with a triazole ring, and a trifluoromethyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves a one-pot synthesis. This method uses 2-hydrazinopyridine and substituted aromatic aldehydes as starting materials. The reaction is carried out at room temperature, making it a mild and efficient process . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the one-pot synthesis method mentioned above is likely to be adapted for industrial-scale production due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazole and pyridine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups at specific positions on the pyridine ring.

Scientific Research Applications

3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to various proteins and enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases, which are involved in cell signaling pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine makes it unique compared to other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity for specific targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4/c13-12(14,15)9-1-2-10-17-18-11(19(10)7-9)8-3-5-16-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJPJDPKDYQLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1C(F)(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 3
3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 4
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3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 5
3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 6
3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

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